molecular formula C7H7F5OS B1396887 4-(Pentafluorosulfur)benzyl alcohol CAS No. 773872-73-4

4-(Pentafluorosulfur)benzyl alcohol

Cat. No.: B1396887
CAS No.: 773872-73-4
M. Wt: 234.19 g/mol
InChI Key: QKEQGUCFBIRBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H4F5OS. It is a colorless liquid with a strong odor and is commonly used in medical, environmental, and industrial research. The compound is known for its unique structure, which includes a benzyl alcohol moiety substituted with a pentafluorosulfur group, making it a valuable compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluorosulfur)benzyl alcohol typically involves the reduction of 4-(pentafluorosulfur)benzaldehyde. One common method includes dissolving the aldehyde in ethanol and adding sodium borohydride as a reducing agent. The reaction is stirred at room temperature for about 30 minutes, followed by the addition of aqueous sodium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluorosulfur)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The pentafluorosulfur group can participate in substitution reactions, leading to the formation of various substituted benzyl alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde to the alcohol.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include 4-(pentafluorosulfur)benzaldehyde, 4-(pentafluorosulfur)benzoic acid, and various substituted benzyl alcohols .

Scientific Research Applications

4-(Pentafluorosulfur)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: The compound is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfur)benzyl alcohol involves its interaction with various molecular targets. The pentafluorosulfur group can interact with enzymes and proteins, affecting their function. The alcohol group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentafluorosulfur)benzaldehyde
  • 4-(Pentafluorosulfur)benzoic acid
  • 4-(Pentafluorosulfur)benzylamine
  • 4-(Pentafluorosulfur)phenol

Uniqueness

4-(Pentafluorosulfur)benzyl alcohol is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQGUCFBIRBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pentafluorosulfur)benzyl alcohol
Reactant of Route 2
4-(Pentafluorosulfur)benzyl alcohol
Reactant of Route 3
4-(Pentafluorosulfur)benzyl alcohol
Reactant of Route 4
4-(Pentafluorosulfur)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-(Pentafluorosulfur)benzyl alcohol
Reactant of Route 6
4-(Pentafluorosulfur)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.